Tauroselcholic acid
Description
Properties
IUPAC Name |
2-[[2-[(2S)-2-[(3R,5S,7R,8R,9S,10S,12S,13S,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]selanylacetyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7SSe/c1-15(13-36-14-23(31)27-8-9-35(32,33)34)18-4-5-19-24-20(12-22(30)26(18,19)3)25(2)7-6-17(28)10-16(25)11-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLWGQJPSGGEI-HZAMXZRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[Se]CC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[Se]CC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7SSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028204 | |
| Record name | Tauroselcholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75018-71-2 | |
| Record name | Tauroselcholic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075018712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauroselcholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15973 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tauroselcholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAUROSELCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6630PU5ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Production of Selenium-75
Selenium-75 is produced via neutron activation of enriched selenium-74 in a nuclear reactor. The neutron-gamma (n,γ) reaction transforms stable ^74^Se into radioactive ^75^Se. The irradiated material is then processed to isolate the isotope, which is dissolved in an aqueous solution for subsequent synthesis steps.
Conjugation of Taurine and Homocholic Acid
This compound is synthesized by conjugating taurine with a homocholic acid backbone. This step mimics natural bile acid conjugation, ensuring physiological behavior identical to endogenous compounds like taurocholic acid. The synthesis involves:
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Activation of homocholic acid : Carboxylic acid groups are activated for nucleophilic attack.
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Taurine coupling : Taurine reacts with activated homocholic acid to form the this compound structure.
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Selenium-75 incorporation : The selenol group (-SeH) is introduced at position 23 of the homocholic acid chain, replacing sulfur in natural analogues.
The final product is purified via chromatography to remove unreacted precursors and radionuclidic impurities.
The formulated product consists of 370 kBq (10 µCi) of ^75^Se-tauroselcholic acid per capsule, adjusted to the activity reference date.
Excipients and Capsule Composition
Each capsule contains:
Capsules are size 3, with an ivory body and orange cap for identification.
Encapsulation and Packaging
The drug substance is aliquoted into pre-measured doses, encapsulated under controlled conditions, and individually packed in polystyrene containers with polythene foam padding to prevent radiation leakage.
Selenium-75’s physical half-life (118 days) necessitates decay correction for accurate dosing. Activity is calibrated to the reference date using:
where = current activity, = initial activity, = decay constant, and = time elapsed.
Quality Control and Regulatory Compliance
Radiochemical Purity
Batch testing ensures radiochemical purity >95% via high-performance liquid chromatography (HPLC) and gamma spectroscopy. Impurities, including free ^75^Se and unreacted precursors, are limited to <5%.
Microbiological and Particulate Testing
Capsules undergo sterility testing per European Pharmacopoeia standards. Particulate matter is controlled to ≤3 particles ≥25 µm per capsule.
Clinical Preparation Protocols
Prior to administration, patients may fast to standardize gastrointestinal conditions, though practices vary. Concomitant use of bile acid sequestrants (e.g., cholestyramine) is discontinued ≥72 hours before testing to avoid interference .
Chemical Reactions Analysis
Types of Reactions: Tauroselcholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: Substitution reactions can occur at the sulfonic acid group or the selenium atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Original this compound.
Substitution Products: Various derivatives depending on the substituent.
Scientific Research Applications
Clinical Applications
1. Diagnosis of Bile Acid Malabsorption (BAM)
SeHCAT is a crucial tool for diagnosing BAM, a condition where the body fails to properly absorb bile acids, leading to chronic diarrhea and other gastrointestinal issues. The test involves administering a capsule containing SeHCAT, which is then tracked using gamma camera imaging to measure the retention of the compound in the body over a week. A retention rate below 15% is indicative of BAM, with lower rates suggesting more severe malabsorption .
2. Assessment of Ileal Function
The ileum plays a significant role in bile acid absorption. SeHCAT testing can help evaluate ileal function, particularly in patients with conditions like Crohn's disease or after ileal resections. This assessment aids in understanding the extent of bile acid loss and guides treatment options .
3. Investigation of Inflammatory Bowel Disease (IBD)
In patients with IBD, SeHCAT can assist in determining whether symptoms are due to BAM. The test helps differentiate between IBD-related symptoms and those caused by other factors, thereby facilitating appropriate management strategies .
Efficacy of SeHCAT Testing
A systematic review highlighted that SeHCAT testing has a high sensitivity (100%) and specificity (91.2%) for predicting responses to bile acid sequestrants like colestyramine in patients with BAM . The median response rate to these treatments among patients with low SeHCAT retention values was reported at 68%, indicating significant clinical relevance .
Case Studies
- Study on Retention Rates : A retrospective analysis of 212 patients undergoing SeHCAT scans revealed that 54% exhibited abnormal retention rates, with 34% classified as severe BAM. This study underscored the utility of SeHCAT in clinical practice and its capacity to guide therapeutic interventions .
- Longitudinal Study : Another study tracked changes in SeHCAT retention over time in patients treated for BAM, demonstrating improvements correlating with therapy adherence and dietary modifications .
Data Tables
| Application | Details |
|---|---|
| BAM Diagnosis | Retention < 15% indicates BAM; used extensively in clinical settings for accurate diagnosis. |
| Ileal Function Assessment | Evaluates absorption efficiency post-surgery or in chronic conditions like Crohn's disease. |
| IBD Investigation | Differentiates between IBD symptoms and BAM, guiding treatment decisions. |
Mechanism of Action
Tauroselcholic acid acts by mimicking natural bile acids. It is absorbed in the intestine and undergoes enterohepatic circulation. The compound binds to bile acid receptors and is involved in the emulsification and absorption of dietary fats. The selenium atom allows for radiolabeling, enabling its use in diagnostic imaging .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Tauroselcholic acid belongs to the taurine-conjugated bile acid family. Key structural analogs include:
While these compounds share a taurine-conjugated backbone, this compound’s selenium-75 modification enables unique diagnostic applications unavailable to non-radiolabeled analogs .
Diagnostic Performance Compared to Other BAM/BAD Tests
This compound (SeHCAT) is compared with alternative diagnostic methods for BAM/BAD:
The SeHCAT test demonstrates superior diagnostic yield, particularly in idiopathic BAM/BAD, and correlates strongly with treatment response to bile acid sequestrants (e.g., 96% response rate in patients with <5% retention) .
Clinical and Economic Impact
- Adoption Trends : SeHCAT usage has increased significantly, with UK centers reporting a 70% rise in test requests from 2005–2011 .
- Limitations : Despite its efficacy, NICE initially restricted SeHCAT to research (2012) due to insufficient cost-effectiveness data, though recent studies advocate its clinical adoption .
Biological Activity
Tauroselcholic acid, a bile acid analogue, is primarily utilized in the diagnosis of bile acid malabsorption (BAM) through the SeHCAT (tauroselcholic [75Selenium] acid) test. This compound exhibits physiological behaviors similar to naturally occurring bile acids, making it a valuable tool in clinical settings. This article delves into the biological activity of this compound, its pharmacokinetics, clinical applications, and research findings.
Pharmacokinetics and Biodistribution
Upon oral administration, approximately 95% of this compound is absorbed, predominantly in the terminal ileum during enterohepatic circulation. The compound's biodistribution is largely confined to the biliary ducts, gut, and liver. Whole body retention studies indicate that 97-100% of the radioactive label is excreted, with a biological half-life of about 2.6 days for the majority and a smaller fraction exhibiting a half-life of 62 days .
Clinical Applications
This compound is employed in various clinical contexts:
- Diagnosis of Bile Acid Malabsorption : The SeHCAT test measures how well the body absorbs bile acids. A retention value of less than 15% after 7 days is indicative of BAM.
- Assessment of Ileal Function : It aids in evaluating ileal function in patients suspected of having inflammatory bowel disease (IBD) or chronic diarrhea.
- Therapeutic Monitoring : Following a positive SeHCAT result, patients may be treated with bile acid sequestrants such as colestyramine or colesevelam to manage symptoms .
Efficacy of SeHCAT Testing
A systematic review highlighted that among patients with a SeHCAT retention value of ≤15%, the response rate to bile acid sequestrants was approximately 68% , with sensitivity and specificity estimates for predicting treatment response at 100% and 91.2% , respectively .
Case Study Overview
A study involving 48 patients assessed faecal bile acid concentrations before and after treatment with colesevelam. The results indicated no significant changes in median faecal bile acid concentrations pre-treatment (4.2 μmol/g) versus post-treatment at 4 weeks (4.8 μmol/g) and 8 weeks (4.8 μmol/g), despite a clinical response rate of 64.6% among those treated .
Summary of Findings
| Parameter | Value |
|---|---|
| Absorption | ~95% |
| Biological Half-life | 2.6 days |
| Retention (Normal) | >20% |
| Retention (BAM <15%) | 68% response rate |
| Sensitivity (to predict response) | 100% |
| Specificity | 91.2% |
Q & A
Q. What is the physiological mechanism of Tauroselcholic acid in diagnosing bile acid malabsorption (BAM)?
this compound ([75Se]SeHCAT) mimics natural bile acid conjugates, undergoing enterohepatic circulation. After oral administration, it is absorbed in the terminal ileum, and its retention is measured via gamma camera imaging after 7 days. Retention values <15% indicate BAM severity. This method leverages the compound’s identical physiological behavior to natural bile acids, enabling quantification of bile acid pool loss .
Methodological Insight: Use gamma camera imaging at baseline and day 7 to calculate retention percentages. Validate results against clinical symptoms (e.g., chronic diarrhea) and compare with fecal bile acid excretion assays .
Q. What are the standardized protocols for administering SeHCAT tests in clinical research?
The SeHCAT test involves oral administration of a 370 kBq capsule, with imaging performed at baseline and 7 days post-administration. Standard protocols require adherence to radiation safety guidelines and exclusion of patients with ileal resection or severe hepatic impairment. Diagnostic thresholds are stratified as <15% (mild), <10% (moderate), and <5% (severe) retention .
Methodological Insight: Ensure cohort homogeneity by excluding confounding factors (e.g., prior cholecystectomy). Use longitudinal study designs to correlate retention values with therapeutic outcomes (e.g., response to bile acid sequestrants) .
Q. How are diagnostic thresholds for BAM determined using this compound?
Diagnostic thresholds are derived from population studies comparing SeHCAT retention values in healthy subjects (retention >20%) and BAM patients. Thresholds are validated through clinical outcomes, such as symptom resolution post-treatment with bile acid sequestrants. Discrepancies in thresholds (e.g., 10% vs. 15%) often reflect variations in patient cohorts or imaging protocols .
Methodological Insight: Conduct systematic reviews to aggregate retention data across studies. Apply receiver operating characteristic (ROC) analysis to optimize threshold sensitivity/specificity .
Advanced Research Questions
Q. How do discrepancies in SeHCAT retention values impact clinical guidelines for BAM diagnosis?
Variations in retention thresholds (e.g., 10% vs. 15%) arise from differences in study populations, imaging techniques, or regional diagnostic practices. These discrepancies complicate guideline harmonization, necessitating meta-analyses to reconcile evidence. For example, the UK NICE guidelines advocate for SeHCAT, while other regions lack formal recommendations .
Methodological Insight: Perform meta-regression analyses to identify sources of heterogeneity. Collaborate with multi-center consortia to standardize protocols and validate thresholds across diverse populations .
Q. What experimental models validate this compound’s comparability to natural bile acids?
In vitro models (e.g., transfected cell lines expressing ileal bile acid transporters) and in vivo animal studies (e.g., bile duct-cannulated rodents) are used to compare SeHCAT’s absorption kinetics with natural bile acids. These models confirm its >95% ileal absorption and enterohepatic recirculation, supporting its diagnostic reliability .
Methodological Insight: Use isotopic labeling (e.g., 75Se vs. 14C) to track compound distribution. Pair with mass spectrometry for precise quantification in biological matrices .
Q. How can pharmacokinetic data optimize SeHCAT diagnostic protocols?
Pharmacokinetic studies reveal that 75Se excretion follows a biphasic pattern: 97% with a half-life of 2.6 days and 3% with a 62-day half-life. Optimize imaging timelines to minimize background radiation interference. Adjust dosing based on patient body mass index (BMI) to improve signal-to-noise ratios .
Methodological Insight: Develop compartmental pharmacokinetic models to predict retention dynamics. Validate with patient-specific factors (e.g., renal/hepatic function) using nonlinear mixed-effects modeling .
Q. What novel applications exist for this compound beyond BAM diagnosis?
Emerging research explores SeHCAT’s utility in assessing bile acid dysregulation in Crohn’s disease, radiation enteropathy, and post-cholecystectomy syndromes. Pilot studies correlate low retention values with mucosal inflammation biomarkers (e.g., fecal calprotectin) .
Methodological Insight: Design case-control studies to compare SeHCAT retention in BAM and non-BAM gastrointestinal disorders. Integrate multi-omics data (e.g., microbiome sequencing) to identify mechanistic links .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
